![molecular formula C23H27N3O2S2 B2403908 N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide CAS No. 847381-20-8](/img/structure/B2403908.png)
N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
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Overview
Description
Scientific Research Applications
Potential in Photodynamic Therapy for Cancer Treatment A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized and characterized. This compound showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Development of Antidepressants A study focused on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, exploring their potential as antidepressants by designing them to have dual pharmacological profiles: 5-HT reuptake inhibition and 5-HT1A receptor antagonism. This dual action was expected to lead to a more rapid and pronounced enhancement in serotoninergic neurotransmission and a more efficacious treatment for depression. Some of these compounds demonstrated significant affinity at the 5-HT transporter and 5-HT1A receptors, with promising antidepressant-like activity in pharmacological tests (J. Martínez-Esparza et al., 2001).
Antibacterial Agents Novel N-substituted imide derivatives were synthesized and tested for antimicrobial activity. These compounds demonstrated potential as antibacterial agents, with selected products showing significant activity. This study adds to the understanding of the structural factors influencing antimicrobial efficacy and offers potential for the development of new antibacterial drugs (A. Khalil, M. Berghot, M. Gouda, 2010).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticonvulsant activity, suggesting that they may interact with neuronal voltage-sensitive sodium channels .
Mode of Action
It is suggested that similar compounds may bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons .
Biochemical Pathways
The interaction with neuronal voltage-sensitive sodium channels suggests that it may influence the excitability of neurons and thus impact various neurological processes .
Result of Action
Similar compounds have been shown to have anticonvulsant activity, suggesting that they may help to reduce the frequency and severity of seizures .
properties
IUPAC Name |
N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2/c1-19(24-30(27,28)21-11-6-3-7-12-21)23(22-13-8-18-29-22)26-16-14-25(15-17-26)20-9-4-2-5-10-20/h2-13,18-19,23-24H,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXONGMKTZDLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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